molecular formula C10H7ClN2O B1272196 5-Chloro-6-phenylpyridazin-3-ol CAS No. 51660-08-3

5-Chloro-6-phenylpyridazin-3-ol

Cat. No.: B1272196
CAS No.: 51660-08-3
M. Wt: 206.63 g/mol
InChI Key: ZIBQCQDAFOPHBJ-UHFFFAOYSA-N
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Description

5-Chloro-6-phenylpyridazin-3-ol is a heterocyclic compound belonging to the pyridazine family. Pyridazines are known for their diverse biological activities and are often used in medicinal chemistry and agricultural science. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-phenylpyridazin-3-ol typically involves the reaction of mucochloric acid with benzene in the presence of a Lewis acid such as aluminum chloride (AlCl3). The reaction proceeds through a Friedel-Crafts acylation mechanism, followed by cyclization to form the pyridazine ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-6-phenylpyridazin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various pyridazinone derivatives, dihydropyridazines, and halogen-substituted pyridazines .

Scientific Research Applications

5-Chloro-6-phenylpyridazin-3-ol has a wide range of scientific research applications, including:

Comparison with Similar Compounds

  • 5-Chloro-6-phenylpyridazin-3(2H)-one
  • 6-Phenylpyridazin-3-ol
  • 5-Bromo-6-phenylpyridazin-3-ol

Comparison: 5-Chloro-6-phenylpyridazin-3-ol is unique due to its specific chloro substitution at the 5-position, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced antifungal and antibacterial activities, making it a valuable candidate for further research and development .

Properties

IUPAC Name

4-chloro-3-phenyl-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O/c11-8-6-9(14)12-13-10(8)7-4-2-1-3-5-7/h1-6H,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIBQCQDAFOPHBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=O)C=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370956
Record name 5-Chloro-6-phenylpyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51660-08-3
Record name 5-Chloro-6-phenylpyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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